Levdobutamine lactobionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LEVDOBUTAMINE LACTOBIONATE is a beta-adrenoceptor agonist selective for the beta1-subtype. It is derived from dopamine and is the active (S)-isomer of dobutamine. This compound is primarily used as a cardiotonic agent, meaning it has a stimulating effect on the heart muscle .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of LEVDOBUTAMINE LACTOBIONATE involves the synthesis of lactobionic acid, which is then combined with levdobutamine. Lactobionic acid can be produced by the oxidation of lactose using various methods, including chemical, electrochemical, and biological oxidation . One common method involves the fermentation of lactose with Pseudomonas taetrolens, controlling pH and temperature to optimize yield .

Industrial Production Methods

In industrial settings, lactobionic acid is often produced through fermentation processes, followed by purification using ethanol precipitation and ion-exchange chromatography . The resulting lactobionic acid is then reacted with levdobutamine to form this compound.

Análisis De Reacciones Químicas

Oxidation Reactions

The catecholamine structure of levdobutamine is susceptible to oxidation, particularly under alkaline or enzymatic conditions. Key reactions include:

Quinone Formation

-

Reagents/Conditions : Oxygen (O₂), hydrogen peroxide (H₂O₂), or metal ions (e.g., Fe³⁺) at neutral to alkaline pH.

-

Mechanism : The catechol group (-OH substituents on the benzene ring) undergoes two-electron oxidation to form ortho-quinone derivatives .

-

Products :

Reduction Reactions

The ketone group in the lactobionic acid moiety and the catecholamine’s aromatic system can undergo reduction:

Ketone Reduction

-

Reagents/Conditions : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).

-

Products : Secondary alcohol derivatives of lactobionic acid .

Aromatic Ring Reduction

-

Reagents/Conditions : High-pressure hydrogenation (H₂/PtO₂).

-

Products : Hydrogenated levdobutamine with a cyclohexanol structure .

Substitution Reactions

Electrophilic aromatic substitution occurs at the activated positions of the catechol ring:

Bromination

-

Reagents/Conditions : Bromine (Br₂) in acetic acid.

-

Position : Para to the hydroxyl groups.

Nitration

-

Reagents/Conditions : Nitrating mixture (HNO₃/H₂SO₄).

-

Position : Meta to the hydroxyl groups.

Hydrolytic Degradation

-

Conditions : Acidic or alkaline aqueous solutions.

-

Products :

Photodegradation

-

Conditions : UV light exposure.

-

Products : Radical intermediates leading to dimerized or fragmented catechol derivatives .

Stability Profile

| Factor | Effect on Stability |

|---|---|

| pH > 8.0 | Accelerates oxidation and hydrolysis |

| Presence of metals | Catalyzes auto-oxidation |

| Light | Induces photodegradation |

Synthetic Modifications

Levdobutamine lactobionate’s structure allows for targeted modifications:

-

Acetylation : Protection of hydroxyl groups using acetic anhydride.

-

Chelation : Complexation with transition metals (e.g., Fe³⁺) via catechol oxygen atoms .

Research Gaps

While structural analogs like dobutamine have well-documented reactivity, specific kinetic and thermodynamic data for this compound remain limited. Further studies are needed to characterize:

-

Reaction intermediates under physiological conditions.

-

Enzyme-catalyzed transformation products.

Aplicaciones Científicas De Investigación

LEVDOBUTAMINE LACTOBIONATE has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of beta-adrenoceptor agonists and their interactions with receptors.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Primarily used as a cardiotonic agent in the treatment of heart failure and cardiac decompensation.

Industry: Utilized in the development of new cardiovascular drugs and formulations.

Mecanismo De Acción

LEVDOBUTAMINE LACTOBIONATE exerts its effects by directly stimulating beta-1 adrenergic receptors in the heart. This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output . The compound does not cause the release of endogenous norepinephrine, differentiating it from other catecholamines like dopamine .

Comparación Con Compuestos Similares

Similar Compounds

Dobutamine: The racemic mixture from which levdobutamine is derived. It has similar cardiotonic effects but includes both the ®- and (S)-isomers.

Isoproterenol: Another beta-adrenergic agonist with broader receptor activity, affecting both beta-1 and beta-2 receptors.

Epinephrine: A naturally occurring catecholamine with a wide range of adrenergic effects, including both alpha and beta receptor stimulation.

Uniqueness

LEVDOBUTAMINE LACTOBIONATE is unique in its selective action on beta-1 adrenergic receptors, making it particularly effective as a cardiotonic agent without the broader systemic effects seen with other catecholamines .

Propiedades

Número CAS |

129388-07-4 |

|---|---|

Fórmula molecular |

C30H45NO15 |

Peso molecular |

659.7 g/mol |

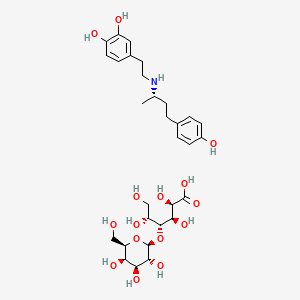

Nombre IUPAC |

4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t13-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m01/s1 |

Clave InChI |

XSGHHWMGNIMZCA-QCCNJQOUSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

SMILES isomérico |

C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |

SMILES canónico |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Levdobutamine lactobionate; LY206243 lactobionate; LY 206243 lactobionate; LY-206243 lactobionate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.